

6-chloro-1H-indazol-7-ol physical and chemical properties

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Compound of Interest

Compound Name: 6-chloro-1H-indazol-7-ol

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An In-depth Technical Guide to the Physicochemical Properties of **6-chloro-1H-indazol-7-ol**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-chloro-1H-indazol-7-ol is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors for oncology. The specific substitution pattern of **6-chloro-1H-indazol-7-ol**, featuring a chloro group and a hydroxyl group on the benzene ring, provides unique electronic and steric properties that make it a valuable building block for creating novel therapeutic candidates. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, a proposed synthetic pathway, and essential safety and handling information tailored for research and development professionals.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in the development of new pharmaceuticals.^[1] Among these, the indazole ring system—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—is particularly prominent.^[1] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory,

antitumor, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a primary focus of synthetic and medicinal chemistry efforts.[1]

6-chloro-1H-indazol-7-ol (CAS No: 1638769-08-0) emerges as a strategically important derivative.[2][3] The presence of a chlorine atom at the 6-position can enhance binding affinity to protein targets through halogen bonding and can modulate the molecule's metabolic stability. The hydroxyl group at the 7-position provides a crucial handle for further chemical modification and can act as a hydrogen bond donor, which is critical for molecular recognition at a biological target's active site. Understanding the fundamental properties of this molecule is the first step in unlocking its potential for drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its application in experimental settings, from reaction setup to formulation. The key identifiers and known properties for **6-chloro-1H-indazol-7-ol** are summarized below.

Property	Value	Source
CAS Number	1638769-08-0	[2] [3]
Molecular Formula	C ₇ H ₅ ClN ₂ O	[2]
Molecular Weight	168.58 g/mol	[2]
Appearance	Expected to be a solid, likely a crystalline powder. The related 6-chloro-1H-indazole appears as a light brown crystalline powder. [4]	Inferred
Purity	Commercially available at ≥ 97%	[2]
Melting Point	Data not available. The related compound, 6-chloro-1H-indazole, has a reported melting point in the range of 174-185 °C. [4] [5] [6] The additional hydroxyl group may influence this value through intermolecular hydrogen bonding.	Inferred
Solubility	Data not available. The presence of the polar hydroxyl and N-H groups suggests potential solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be low due to the hydrophobic indazole core.	Inferred
pKa	Data not available. The molecule possesses two acidic protons: the phenolic hydroxyl group (-OH) and the pyrazole	Inferred

N-H. The phenolic proton is expected to be the more acidic of the two.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are cornerstones of chemical research. The following section details the expected spectroscopic signatures of **6-chloro-1H-indazol-7-ol** and provides validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.

- ¹H NMR (Proton NMR): The proton spectrum is expected to reveal distinct signals for each unique proton environment. In a solvent like DMSO-d₆, one would anticipate:
 - A broad singlet for the acidic N-H proton (typically >12 ppm).
 - A singlet for the acidic O-H proton.
 - Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two coupled protons on the benzene ring.
 - A signal for the C3 proton on the pyrazole ring.
- ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon atoms. Seven distinct signals are expected in the aromatic/heteroaromatic region (approx. 100-150 ppm). The carbon attached to the hydroxyl group will be shifted downfield.

Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **6-chloro-1H-indazol-7-ol** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[\[7\]](#)[\[8\]](#)

- Expected Absorptions:
 - O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} , characteristic of a hydroxyl group involved in hydrogen bonding.[\[9\]](#)
 - N-H Stretch: A moderate to sharp band around 3100-3500 cm^{-1} .
 - C-H Aromatic Stretch: Signals typically appear just above 3000 cm^{-1} .
 - C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm^{-1} region.
 - C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm^{-1} .

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

- **Background Scan:** Acquire a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental interference.
- **Sample Analysis:** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
- **Data Acquisition:** Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

- **Expected Molecular Ion:** For **6-chloro-1H-indazol-7-ol** ($\text{C}_7\text{H}_5\text{ClN}_2\text{O}$), the exact mass is 168.0090 Da.^[2] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm).
- **Isotopic Pattern:** A key diagnostic feature will be the presence of two molecular ion peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, in an approximate 3:1 ratio. This is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes).

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

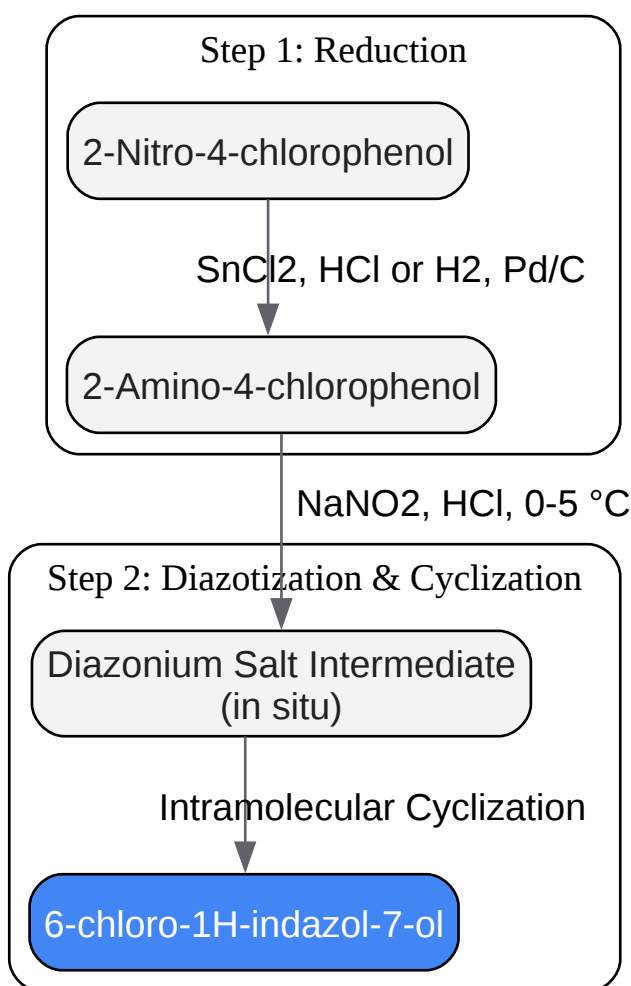
- **Sample Preparation:** Prepare a dilute solution of the compound (~ 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$. The characteristic chlorine isotope pattern should be observed at m/z 169 and 171.
- **Analysis:** Confirm that the observed mass and isotopic pattern match the theoretical values for the compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature on the synthesis of **6-chloro-1H-indazol-7-ol** is not readily available, a plausible and efficient route can be designed based on established indazole synthesis methodologies, such as the Jacobson indazole synthesis. A logical starting material is 2-nitro-4-chlorophenol.

The proposed workflow involves the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization to form the indazole ring.



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Caption: Proposed two-step synthesis of **6-chloro-1H-indazol-7-ol**.

Protocol: Proposed Synthesis

Step 1: Reduction of 2-Nitro-4-chlorophenol

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-chlorophenol (1 equivalent).
- Reaction: Add a suitable solvent such as ethanol or concentrated hydrochloric acid. Add a reducing agent, for example, tin(II) chloride (SnCl_2 , ~3-4 equivalents) for a Bechamp reduction, or set up for catalytic hydrogenation with H_2 gas and Palladium on carbon (Pd/C).
- Heating: If using SnCl_2 , heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture. If using SnCl_2 , carefully neutralize with a base (e.g., NaOH solution) until the tin salts precipitate. Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-chlorophenol.

Step 2: Diazotization and Intramolecular Cyclization

- Dissolution: Dissolve the crude 2-amino-4-chlorophenol from the previous step in aqueous hydrochloric acid.
- Cooling: Cool the solution to 0-5 °C in an ice-water bath.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2 , ~1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
- Cyclization: The formed diazonium salt is typically unstable and will cyclize in situ. The reaction may be allowed to slowly warm to room temperature or gently heated to facilitate ring closure.
- Isolation: The product may precipitate from the solution. Collect the solid by filtration. Alternatively, extract the reaction mixture with an appropriate organic solvent.

- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure **6-chloro-1H-indazol-7-ol**.

Chemical Reactivity Profile

The molecule's functional groups dictate its reactivity:

- Phenolic Hydroxyl Group: The -OH group is nucleophilic and acidic. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. These reactions are valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.
- Indazole N-H: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indazolidine anion is nucleophilic and can be alkylated or acylated. Regioselectivity can be an issue, as reactions can occur at either the N1 or N2 position.[\[10\]](#)
- Aromatic Ring: The benzene portion of the indazole is electron-rich, but the existing substituents (Cl, OH) direct further electrophilic aromatic substitution. The positions available for substitution are C4 and C5.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for **6-chloro-1H-indazol-7-ol** is not widely available, data from closely related chloro-indazoles can provide guidance on safe handling.[\[11\]](#)[\[12\]](#)

- Hazard Classification (Anticipated): Based on analogs, the compound may be harmful if swallowed (Acute Toxicity, Oral), cause skin and serious eye irritation, and may cause respiratory irritation.[\[12\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[11\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[11\]](#) Protect from moisture.

- Incompatible Materials: Avoid contact with strong oxidizing agents.[11]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

6-chloro-1H-indazol-7-ol is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its combination of a halogen atom for potential halogen bonding and metabolic blocking, along with a hydroxyl group for hydrogen bonding and derivatization, makes it an attractive starting point for drug discovery projects. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to confidently utilize this compound in their work, paving the way for the development of novel and impactful therapeutic agents.

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